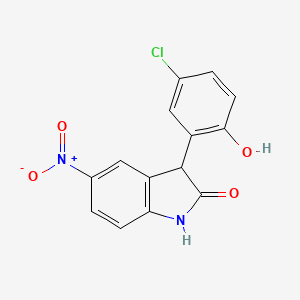![molecular formula C18H18N4OS B11059433 N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11059433.png)
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, a benzothiophene moiety, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Synthesis of the benzothiophene moiety: This step often involves the cyclization of a thiophene derivative with a suitable aldehyde or ketone.
Coupling of the triazole and benzothiophene units: This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the carboxamide group: This final step involves the reaction of the coupled product with an amine or ammonia under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted triazole or benzothiophene compounds.
Scientific Research Applications
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The triazole ring and benzothiophene moiety can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18N4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H18N4OS/c1-22-11-19-21-17(22)12-5-4-6-13(9-12)20-18(23)15-10-24-16-8-3-2-7-14(15)16/h4-6,9-11H,2-3,7-8H2,1H3,(H,20,23) |
InChI Key |
PAKAZBDZDQUELZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3=CSC4=C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-N'~1~-{(Z)-1-[4-hydroxy-1-(2-methoxyphenyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-YL]ethylidene}benzohydrazide](/img/structure/B11059351.png)
![3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11059356.png)
![3-Ethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-yl acetate](/img/structure/B11059367.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11059370.png)
![3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-6-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059375.png)
![4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B11059376.png)

![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B11059385.png)
![1-[(2-chlorobenzyl)sulfonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B11059395.png)
![1-Methyl-4-[(2-phenylprop-2-en-1-yl)sulfonyl]benzene](/img/structure/B11059415.png)

![6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059427.png)
![8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11059430.png)
![N-1-adamantyl-2-{[(4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B11059438.png)
